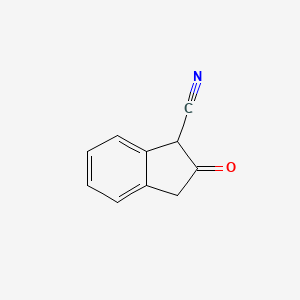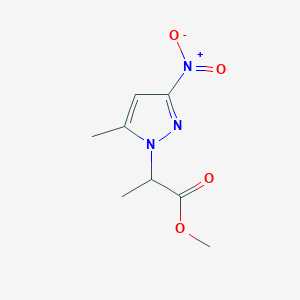
methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of pyrazole derivatives, which have shown potential as anti-inflammatory, analgesic, and antipyretic agents. The unique chemical structure of methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate has made it an attractive target for synthesis and further investigation.
作用機序
The exact mechanism of action of methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the production of pro-inflammatory cytokines. By inhibiting the NF-κB pathway, methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate may reduce inflammation and pain.
Biochemical and Physiological Effects:
Methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which play a key role in inflammation and pain. Additionally, methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate has been shown to reduce fever in animal models.
実験室実験の利点と制限
One advantage of methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is its potential as an anti-inflammatory and analgesic agent. It has been shown to have potent effects in vitro and in vivo, making it a promising target for further investigation. However, one limitation of methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is its potential toxicity. Further studies are needed to determine the safety and toxicity profile of this compound before it can be used in clinical settings.
将来の方向性
There are several future directions for research on methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate. One area of investigation could be the development of more potent and selective analogs of this compound. Another area of research could be the investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Additionally, further studies are needed to determine the safety and toxicity profile of this compound. Finally, the potential of methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate as a therapeutic agent for inflammatory and pain-related disorders should be further investigated.
合成法
Methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with ethyl nitroacetate in the presence of a base to yield 3-methyl-5-nitro-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder in the presence of acetic acid. The final step involves the esterification of the resulting amino compound with methyl-2-bromo-propionate in the presence of a base to yield methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate.
科学的研究の応用
Methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate has been extensively studied for its potential as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. It has also been shown to have analgesic effects in animal models of pain. Additionally, methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate has been investigated for its potential as an antipyretic agent.
特性
IUPAC Name |
methyl 2-(5-methyl-3-nitropyrazol-1-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-5-4-7(11(13)14)9-10(5)6(2)8(12)15-3/h4,6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTXPZYWJZCYOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

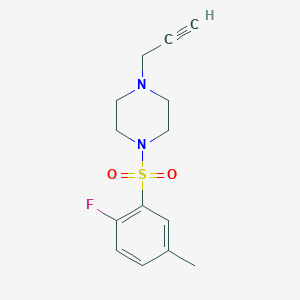
![8,9-dimethoxy-2-phenyl-N-(tetrahydrofuran-2-ylmethyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2419572.png)
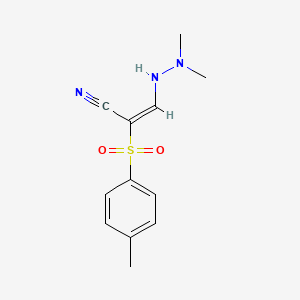

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-chlorophenoxy)acetamide](/img/structure/B2419576.png)


![N-[3-cyano-4-[(4-methylphenyl)thio]phenyl]-4-fluorobenzamide](/img/structure/B2419579.png)
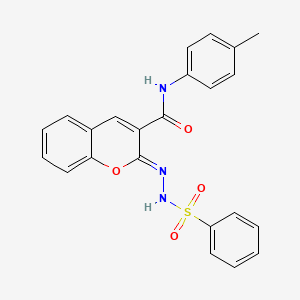
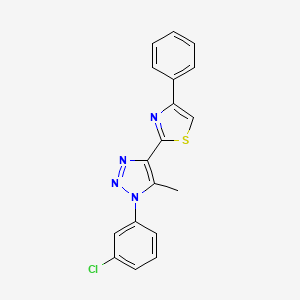
![N-[[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl]prop-2-enamide](/img/structure/B2419585.png)
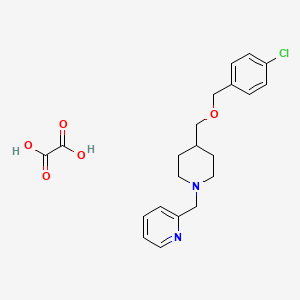
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2419589.png)
